molecular formula C7H11FN2O B15228900 (7S,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

(7S,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

Cat. No.: B15228900
M. Wt: 158.17 g/mol
InChI Key: UGKUUZYPAHMYEP-NTSWFWBYSA-N
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Description

(7S,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is a nitrogen-containing heterocyclic compound. This compound features a unique structure with a fluorine atom attached to a hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold. Such compounds are of significant interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a fluorinated amine with a suitable diketone, followed by cyclization under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(7S,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(7S,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (7S,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7S,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution often enhances the compound’s stability and binding affinity to biological targets, making it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C7H11FN2O

Molecular Weight

158.17 g/mol

IUPAC Name

(7S,8aR)-7-fluoro-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one

InChI

InChI=1S/C7H11FN2O/c8-5-3-6-7(11)9-1-2-10(6)4-5/h5-6H,1-4H2,(H,9,11)/t5-,6+/m0/s1

InChI Key

UGKUUZYPAHMYEP-NTSWFWBYSA-N

Isomeric SMILES

C1CN2C[C@H](C[C@@H]2C(=O)N1)F

Canonical SMILES

C1CN2CC(CC2C(=O)N1)F

Origin of Product

United States

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